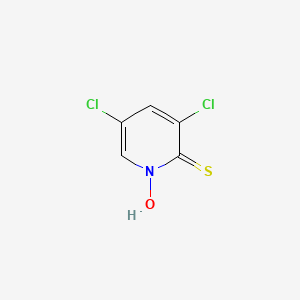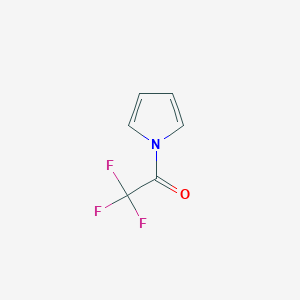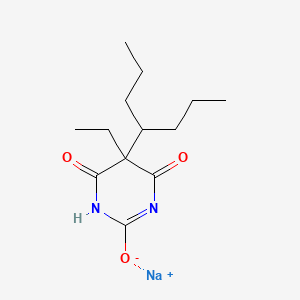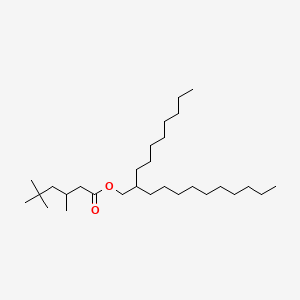
Lead butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead butyrate is an organic compound formed by the reaction of lead with butyric acid It is a lead salt of butyric acid and is known for its unique properties and applications in various fields The compound is typically represented by the chemical formula Pb(C₄H₇O₂)₂
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead butyrate can be synthesized through the reaction of lead oxide or lead carbonate with butyric acid. The reaction typically involves heating the reactants to facilitate the formation of this compound. The general reaction can be represented as: [ \text{PbO} + 2\text{C₄H₈O₂} \rightarrow \text{Pb(C₄H₇O₂)₂} + \text{H₂O} ]
Industrial Production Methods: In an industrial setting, this compound is produced by reacting lead acetate with butyric acid under controlled conditions. The process involves maintaining specific temperatures and pH levels to ensure the complete reaction and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Lead butyrate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water to form lead hydroxide and butyric acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: this compound can undergo substitution reactions where the butyrate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by acids or bases.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves reagents like halogens or other nucleophiles.
Major Products Formed:
Hydrolysis: Produces lead hydroxide and butyric acid.
Oxidation: Can produce lead oxides and other oxidized products.
Substitution: Results in the formation of new lead compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Lead butyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which lead butyrate exerts its effects involves its interaction with cellular components. Lead ions can interfere with various biochemical pathways, including enzyme activity and cellular signaling. The butyrate component can also influence cellular metabolism and gene expression. The combined effects of lead and butyrate contribute to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Lead butyrate can be compared with other lead salts of carboxylic acids, such as lead acetate and lead propionate. While all these compounds share similar properties due to the presence of lead, this compound is unique in its specific interactions and applications. Similar compounds include:
Lead Acetate: Commonly used in analytical chemistry and as a reagent.
Lead Propionate: Used in similar applications but with different reactivity and properties.
This compound stands out due to its specific chemical structure and the unique properties imparted by the butyrate group.
Eigenschaften
CAS-Nummer |
819-73-8 |
|---|---|
Molekularformel |
C8H14O4Pb |
Molekulargewicht |
381 g/mol |
IUPAC-Name |
butanoate;lead(2+) |
InChI |
InChI=1S/2C4H8O2.Pb/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
ZFBGUXUJXUFOLU-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)

